
2-((5-Acetamido-4-((2,4-dinitrophenyl)azo)-2-methoxyphenyl)benzylamino)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The acetyloxyethyl group is introduced via esterification, and the final product is obtained through a series of purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various industrial applications.
Mechanism of Action
The mechanism of action of Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological macromolecules, altering their function. The acetyloxy and phenylmethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]
- Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]
Uniqueness
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a dye and its potential biological activities make it a compound of significant interest in various fields .
Properties
CAS No. |
16421-41-3 |
---|---|
Molecular Formula |
C26H26N6O8 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
2-[5-acetamido-N-benzyl-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C26H26N6O8/c1-17(33)27-22-14-25(30(11-12-40-18(2)34)16-19-7-5-4-6-8-19)26(39-3)15-23(22)29-28-21-10-9-20(31(35)36)13-24(21)32(37)38/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,33) |
InChI Key |
JNVFJTYCXXHXEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
16421-41-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.